molecular formula C8H7N3O2 B1384174 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 503469-36-1

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B1384174
M. Wt: 177.16 g/mol
InChI Key: ULMIGPCOQATGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.


Scientific Research Applications

Spectral and Electronic Properties

The compound exhibits interesting spectral properties. It's been found that the absorbance and fluorescence spectra of 1,3,4-oxadiazoles, a related compound, undergo substantial shifts in acidic media due to the formation of conjugate acids. These shifts are significant enough for potential applications in sensing or organic electronics. Theoretical studies, including time-dependent density functional theory (TDDFT) and local density descriptors, have been employed to understand the substituent effects and electron density distribution in the ground and excited states of these molecules (Gaenko et al., 2006).

Antileishmanial Activity

Derivatives of 1,2,4-triazole, which structurally resemble 1,2,4-oxadiazole, have been theoretically and experimentally studied for their antileishmanial activity. The findings suggest potential medicinal applications for these compounds, especially after validating their activity against Leishmania infantum promastigots. Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps support these observations (Süleymanoğlu et al., 2017).

Synthetic Utility in Organic Chemistry

The 3-methyl-4H-[1,2,4]-oxadiazol-5-one structure has been utilized as a versatile protected acetamidine in various synthetic sequences. Its stability under a range of conditions and its ability to undergo controlled transformations make it a valuable tool in organic synthesis (Moormann et al., 2004).

Reactivity and Application in Synthesis of Biologically Active Compounds

1,2,4-Oxadiazole's reactivity has been leveraged in synthesizing acylamidine, acylguanidine, and diacylguanidine derivatives, showcasing its versatility in creating biologically active molecules. This reactivity, coupled with its potential in creating compounds with anti-diabetic properties, underlines its significance in medicinal chemistry (Marzullo et al., 2021).

Antimicrobial Activity

The antimicrobial properties of novel 1,2,4-triazol derivatives, which share structural features with 1,2,4-oxadiazoles, have been investigated. These studies reveal the potential of such compounds in fighting bacterial and fungal infections, underlining the broader applicability of the oxadiazole scaffold in therapeutic agents (Kaneria et al., 2016).

Photochemical Methodology for Synthesis

A photochemical approach has been developed for synthesizing perfluoroalkyl-1,2,4-oxadiazoles, highlighting a novel method for creating 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. This method expands the synthetic toolkit available for creating derivatives of 1,2,4-oxadiazoles, indicating its utility in synthesizing complex molecules (Buscemi et al., 2000).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.


Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound to improve its properties.


properties

IUPAC Name

3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIGPCOQATGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

CAS RN

503469-36-1
Record name 3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.